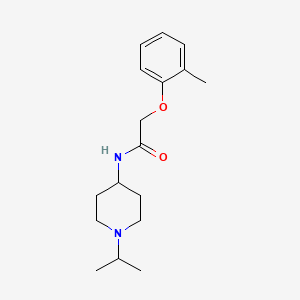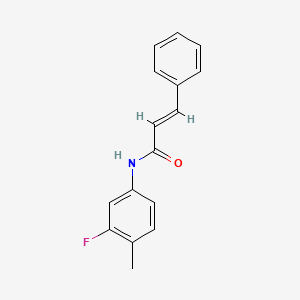
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential biomedical applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis, which may explain its potential use as a therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments is its diverse biological activities, which make it suitable for investigating a variety of cellular pathways. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of pure compound. One limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are many future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate. One direction is the investigation of its potential use as a therapeutic agent for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of its potential use as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, the potential use of this compound as an antimicrobial and antiviral agent should be further explored. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with even more potent biological activities.
Synthesis Methods
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate involves the reaction of 3-cyclohexen-1-ylmethylamine with 2-methoxybenzylchloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with oxalic acid to obtain the oxalate salt of the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for biomedical research.
Scientific Research Applications
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate has been extensively studied for its potential biomedical applications. It has been shown to have anticancer, antiviral, and antimicrobial activities. This compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c1-22-19-10-6-5-9-18(19)16-21-13-11-20(12-14-21)15-17-7-3-2-4-8-17;3-1(4)2(5)6/h2-3,5-6,9-10,17H,4,7-8,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEPJNPVBPOJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B5200381.png)

![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200439.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)

![17-(2-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200485.png)